molecular formula C16H29N3O2 B1450856 tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate CAS No. 1120214-86-9

tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

Cat. No. B1450856
M. Wt: 295.42 g/mol
InChI Key: SYHFFGHGMBRCEP-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1120214-86-9 . It has a molecular weight of 295.43 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H29N3O2/c1-16(2,3)21-15(20)18-8-6-12(7-9-18)19-13-4-5-14(19)11-17-10-13/h12-14,17H,4-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.43 . It is a powder at room temperature . The density of a related compound, “tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate”, is 1.076g/cm3 .

Scientific Research Applications

  • Preparation of Substituted Pyrrolo [2,3-b]pyridines

    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .
  • Organic Synthesis Intermediate and Pharmaceutical Intermediate

    • Field : Organic Synthesis and Pharmaceutical Chemistry
    • Application : This compound is an intermediate in organic synthesis and pharmaceutical production processes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .
  • Preparation of Substituted Pyrrolo [2,3-b]pyridines

    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines . These pyrrolopyridines have potential applications in suppressing toxic endoplasmic reticulum stress .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .
  • Organic Synthesis Intermediate and Pharmaceutical Intermediate

    • Field : Organic Synthesis and Pharmaceutical Chemistry
    • Application : This compound is an intermediate in organic synthesis and pharmaceutical production processes . It can be used in laboratory research processes and chemical pharmaceutical production processes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .
  • Preparation of Substituted Pyrrolo [2,3-b]pyridines

    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines . These pyrrolopyridines have potential applications in suppressing toxic endoplasmic reticulum stress .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .
  • Organic Synthesis Intermediate and Pharmaceutical Intermediate

    • Field : Organic Synthesis and Pharmaceutical Chemistry
    • Application : This compound is an intermediate in organic synthesis and pharmaceutical production processes . It can be used in laboratory research processes and chemical pharmaceutical production processes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes were not specified in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-8-6-12(7-9-18)19-13-4-5-14(19)11-17-10-13/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFFGHGMBRCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656777
Record name tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

CAS RN

1120214-86-9
Record name tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

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